1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Description
1-[(4-Bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid (molecular formula: C₁₆H₁₇BrN₂O₃, molecular weight: 365.22 g/mol) is a heterocyclic organic compound featuring a brominated indole moiety linked via an acetyl group to a piperidine ring substituted with a carboxylic acid at the 4-position . Its structural complexity combines two pharmacologically significant scaffolds:
- Indole core: Known for diverse biological activities, including enzyme inhibition and receptor modulation.
- Piperidine-carboxylic acid: Enhances solubility and facilitates interactions with biological targets.
The bromine atom at the 4-position of the indole ring contributes to unique electronic and steric properties, influencing its reactivity and binding affinity .
Properties
IUPAC Name |
1-[2-(4-bromoindol-1-yl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c17-13-2-1-3-14-12(13)6-9-19(14)10-15(20)18-7-4-11(5-8-18)16(21)22/h1-3,6,9,11H,4-5,7-8,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQFQAQVUGEMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized via the Bartoli indole synthesis, which involves the reaction of ortho-nitrotoluene with vinyl Grignard reagents.
Bromination: The indole moiety is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Acetylation: The brominated indole is acetylated using acetyl chloride in the presence of a base such as pyridine.
Coupling with Piperidine: The acetylated indole is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The bromo substituent can be replaced via nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole or piperidine derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromo substituent.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of indole and piperidine exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis through pathways involving caspases and mitochondrial dysfunction .
Neuropharmacology
The piperidine component is often associated with neuroactive properties. Compounds containing both indole and piperidine structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety .
Antimicrobial Properties
Preliminary studies suggest that compounds similar to 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid may possess antimicrobial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .
Case Study 1: Anticancer Compound Development
A study published in a peer-reviewed journal explored the synthesis of a series of indole-piperidine derivatives, including the target compound. The synthesized compounds were tested against several cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics. The study highlighted the importance of the bromine substituent in enhancing the compound's potency .
Case Study 2: Neuroactivity Assessment
In a neuropharmacological study, researchers synthesized several derivatives of 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid to evaluate their effects on serotonin receptor modulation. The results indicated that certain derivatives exhibited selective serotonin reuptake inhibition, suggesting potential use as antidepressants .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to analogs with variations in halogenation, substituent positions, and functional groups (Table 1).
Table 1: Key Structural and Functional Differences
Halogenation Effects
Functional Group Modifications
- Carboxylic Acid vs. Ester : The free carboxylic acid in the parent compound improves water solubility and ionic interactions with charged residues in biological targets, whereas ester derivatives (e.g., ethyl carboxylate) prioritize membrane permeability .
Enzyme Inhibition
- Cyclooxygenase (COX) Inhibition : The 4-bromoindole scaffold mimics arachidonic acid’s structure, suggesting COX-2 selectivity akin to chlorinated analogs (IC₅₀: ~2.5 µM) .
- Kinase Modulation: Brominated indoles exhibit nanomolar affinity for tyrosine kinases (e.g., EGFR), with positional isomerism (4-Br vs. 5-Br) altering inhibitory potency by 10–100-fold .
Anticancer Activity
Biological Activity
1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is with a molecular weight of 365.22 g/mol. Its structure includes a piperidine ring and an indole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds with indole and piperidine structures. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro assays have demonstrated that derivatives containing the indole scaffold can significantly reduce cell viability in these cancer types, suggesting a potential for development as an anticancer agent .
The proposed mechanisms through which 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid exerts its effects include:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may affect pathways associated with cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels, the compound can induce oxidative stress in cancer cells, contributing to cell death .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the indole and piperidine components can enhance biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution on indole | Increases potency against certain cancer types |
| Acetyl group on piperidine | Enhances solubility and bioavailability |
These modifications suggest that careful structural changes can lead to improved pharmacological profiles .
Case Studies
A notable case study involved synthesizing various analogs of 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid to evaluate their anticancer efficacy. The study reported that specific analogs exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective treatments .
Q & A
Q. Example Protocol :
- Step 1 : React ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (15 mmol) with NaOH (5N, 25 mL) in EtOH (50 mL) at RT for 24 hours.
- Step 2 : Remove ethanol under vacuum, acidify residue with HCl to pH 3-4, and filter the precipitate .
How can researchers characterize this compound using spectroscopic and analytical methods?
Basic Research Question
A multi-technique approach is critical:
- H NMR : Signals for aromatic protons (e.g., δ 7.93–8.09 ppm for aryl groups) and piperidine CH groups (δ 1.52–3.42 ppm) confirm structural integrity . For bromoindole derivatives, expect downfield shifts for protons adjacent to bromine.
- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1730 cm, while amide/indole N-H stretches occur near 3250–3350 cm .
- Elemental Analysis : Validate purity by comparing calculated vs. observed %C, %H, and %N (e.g., 49.99% C vs. 50.04% observed in analogs) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 313 for CHNOS) confirm molecular weight .
Advanced Research Question
Target Identification : Screen against enzymes like carbonic anhydrase (CA) using fluorescence-based assays. Piperidine-carboxylic acids are known CA inhibitors .
Docking Studies : Model interactions using software like AutoDock Vina; focus on piperidine’s carboxylic acid binding to Zn in CA active sites .
Kinetic Analysis : Determine IC values via dose-response curves. For CA inhibitors, typical IC ranges are 10–100 nM .
Q. Example Protocol :
- Step 1 : Incubate compound with recombinant CA isozymes (e.g., CA IX/XII) in Tris buffer (pH 7.4).
- Step 2 : Measure residual activity using 4-nitrophenyl acetate hydrolysis monitored at 400 nm .
What physicochemical properties are critical for optimizing solubility and bioavailability?
Basic Research Question
Key parameters include:
- logP : Target <3 to balance lipophilicity and solubility. Analogs like 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid have logP = -0.194 .
- Melting Point : High MP (>200°C) suggests crystalline stability but may reduce solubility. Adjust via salt formation (e.g., hydrochloride salts) .
- Ionization (pKa) : Carboxylic acid pKa ~2.5–3.5 ensures ionization at physiological pH, enhancing aqueous solubility .
Advanced Research Question
Process Optimization : Use flow chemistry for exothermic steps (e.g., acylation) to enhance heat dissipation and reduce side reactions.
Catalysis : Employ Pd-catalyzed coupling for bromoindole introduction (e.g., Suzuki-Miyaura for aryl halides).
Purification : Replace column chromatography with recrystallization or anti-solvent precipitation for cost-effective scaling. For example, acidification with HCl directly yields high-purity carboxylic acid .
Case Study : Hydrolysis of ethyl esters at 50°C (vs. RT) reduced reaction time from 24 to 6 hours with comparable yield (85–88%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
